N-(2-(2-(4-fluorophenyl)acetamido)phenyl)furan-2-carboxamide
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Overview
Description
“N-(2-(2-(4-fluorophenyl)acetamido)phenyl)furan-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features an acetamide group (CH3CONH2), which is derived from acetic acid, and a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the furan ring, the introduction of the acetamido group, and the attachment of the fluorophenyl group. The exact synthesis process would depend on the starting materials and the specific conditions under which the reaction is carried out .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the acetamido group, and the fluorophenyl group. The exact arrangement of these groups within the molecule would depend on the specific synthesis process .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, the acetamido group, and the fluorophenyl group. The furan ring is aromatic and relatively stable, but can undergo reactions at the oxygen atom or the adjacent carbon atoms. The acetamido group can participate in various reactions involving the carbonyl group or the nitrogen atom. The fluorophenyl group is relatively inert, but the carbon-fluorine bond can be activated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamido group and the aromatic furan and phenyl rings would likely make the compound relatively non-volatile and moderately soluble in polar solvents .Scientific Research Applications
Biomarker for Detecting Cd2+
- A phenoxazine-based fluorescence chemosensor, closely related to the queried compound, was developed for the discriminative detection of Cd2+ and CN− ions. It demonstrated successful application as a biomarker in live cells and zebrafish larvae (Ravichandiran et al., 2020).
Anti-Bacterial Activities
- N-(4-bromophenyl)furan-2-carboxamide, a compound structurally similar to the queried molecule, showed significant in vitro anti-bacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, highlighting its potential as an antibacterial agent (Siddiqa et al., 2022).
DNA Binding and Antitrypanosomal Properties
- 2,5-Bis(4-guanylphenyl)furan, structurally akin to the queried chemical, displayed enhanced DNA-binding affinity and antitrypanosomal properties, indicating its potential in drug development against specific pathogens (Laughton et al., 1995).
Anticancer Agents
- Related furan-carboxamide derivatives have been synthesized and evaluated as potential anticancer agents. For example, 2-phenylthiazole-4-carboxamide derivatives showed promising cytotoxic activities against various human cancer cell lines (Aliabadi et al., 2010).
Influenza A Virus Inhibitors
- Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus, demonstrating the potential therapeutic applications of furan-based compounds in treating viral infections (Yongshi et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)acetyl]amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c20-14-9-7-13(8-10-14)12-18(23)21-15-4-1-2-5-16(15)22-19(24)17-6-3-11-25-17/h1-11H,12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNUGPMJIBOBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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